1-Octadecene
Overview
Description
1-Octadecene is a long-chain hydrocarbon and an alkene with the molecular formula C18H36 . It is classified as an alpha-olefin and is the longest alkene that remains liquid at room temperature . This compound is also known by other names such as alpha-Octadecene, Octadecylene, and Neodene 18 . It is a colorless liquid with a high boiling point and is insoluble in water .
Mechanism of Action
. .
Mode of Action
1-Octadecene interacts with its targets (nanoparticles) through a process known as thermal hydrosilylation . This process involves the addition of silicon-hydrogen bonds to the carbon-carbon double bond of this compound . The result is a change in the surface properties of the nanoparticles, leading to enhanced stability and brightness .
Result of Action
The primary result of this compound’s action is the formation of a protective monolayer on the surface of nanoparticles . This monolayer provides chemical protection against oxidation and the effects of acids and bases, without altering the properties of the nanoparticles .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other chemicals. For example, the thermal hydrosilylation process requires heat . Additionally, the stability of the this compound monolayer can be affected by the presence of oxidizing agents or strong acids/bases . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octadecene can be synthesized through the catalytic oligomerization of ethylene. In this process, a catalyst, typically a transition metal complex, promotes the formation of longer carbon chains from ethylene gas .
Industrial Production Methods: In industrial settings, this compound is produced using similar catalytic processes, ensuring high purity and yield. The process involves the use of high temperatures and pressures to facilitate the oligomerization reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Octadecene undergoes various chemical reactions, including:
Hydrosilylation: Treatment with trichlorosilane in the presence of platinum catalysts to produce octadecyltrichlorosilane.
Addition Reactions: It can add to hydrogen-terminated bulk silicon, forming covalent bonds with silicon atoms.
Common Reagents and Conditions:
Hydrosilylation: Platinum catalysts and trichlorosilane are commonly used.
Addition to Silicon: Hydrogen-terminated silicon surfaces are required.
Major Products:
Octadecyltrichlorosilane: Formed from hydrosilylation.
Silicon-alkyl Monolayers: Formed from addition reactions with silicon.
Scientific Research Applications
1-Octadecene is widely used in scientific research due to its unique properties:
Nanoparticle Synthesis: It serves as a capping and reducing agent in the synthesis of nanoparticles and quantum dots.
Solvent for High Boiling Point Applications: Its high boiling point makes it suitable for use as a solvent in the synthesis of high-quality cadmium selenide quantum dots, which are used in transistors, diode lasers, and solar cells.
Self-Assembled Monolayers: It is used to create self-assembled monolayers on silicon surfaces, enhancing the electrical performance of silicon-based devices.
Comparison with Similar Compounds
- 1-Hexadecene (C16H32)
- 1-Tetradecene (C14H28)
- 1-Dodecene (C12H24)
Comparison: 1-Octadecene is unique due to its longer carbon chain, which provides it with a higher boiling point and greater stability compared to shorter-chain alkenes like 1-Hexadecene and 1-Tetradecene . This makes it particularly useful in applications requiring high thermal stability and long-term performance .
Properties
IUPAC Name |
octadec-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3H,1,4-18H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCMONHAUSKTEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25511-67-5 | |
Record name | 1-Octadecene, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25511-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3026932 | |
Record name | 1-Octadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Melting point = 17.5 deg C; [ChemIDplus] Colorless liquid; mp = 18.3 deg C; [OECD SIDS: Higher Olefins - 2004] | |
Record name | 1-Octadecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
0.0000675 [mmHg] | |
Record name | 1-Octadecene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10244 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
112-88-9, 27070-58-2 | |
Record name | 1-Octadecene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1-Octadecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027070582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-OCTADECENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1-Octadecene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3026932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octadec-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.648 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-OCTADECENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5ZUQ6V4AK | |
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Synthesis routes and methods
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